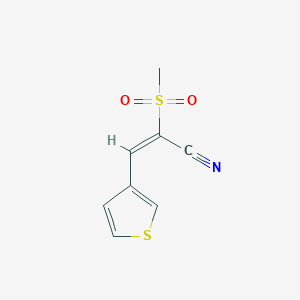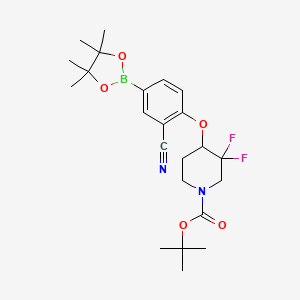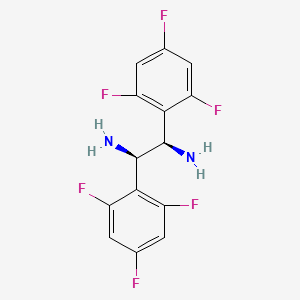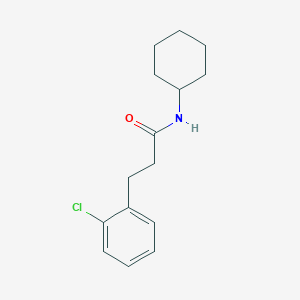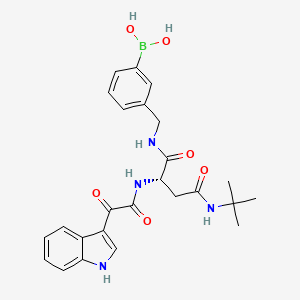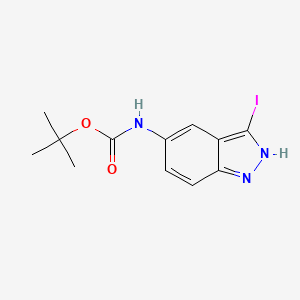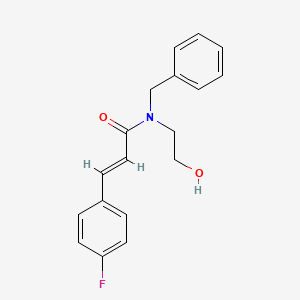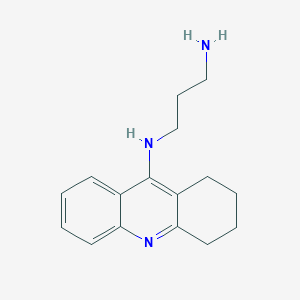
n1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine is an organic compound with the molecular formula C16H21N3. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It is a derivative of tacrine, a well-known cholinesterase inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine typically involves the reaction of 9-chlorotacrine with propane-1,3-diamine in the presence of sodium iodide. The reaction proceeds as follows :
Starting Materials: 9-chlorotacrine and propane-1,3-diamine.
Reaction Conditions: The reaction is carried out in the presence of sodium iodide.
Procedure: 9-chlorotacrine is treated with propane-1,3-diamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine involves its interaction with cholinesterase enzymes. The compound inhibits the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an increase in the levels of acetylcholine in the brain. This helps improve cognitive function in patients with Alzheimer’s disease . The molecular targets include the active sites of AChE and BChE, where the compound binds and prevents the breakdown of acetylcholine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tacrine: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: A cholinesterase inhibitor used for the treatment of mild to moderate dementia.
Uniqueness
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine is unique due to its specific structure, which allows it to interact effectively with cholinesterase enzymes. Its tetrahydroacridine moiety provides a distinct advantage in terms of binding affinity and selectivity compared to other cholinesterase inhibitors.
Eigenschaften
Molekularformel |
C16H21N3 |
|---|---|
Molekulargewicht |
255.36 g/mol |
IUPAC-Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H21N3/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16/h1,3,6,8H,2,4-5,7,9-11,17H2,(H,18,19) |
InChI-Schlüssel |
LUDRRADCGGTCHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


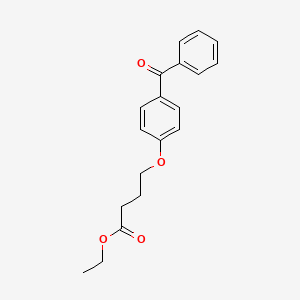
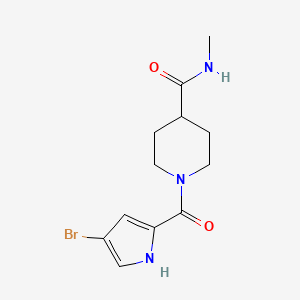
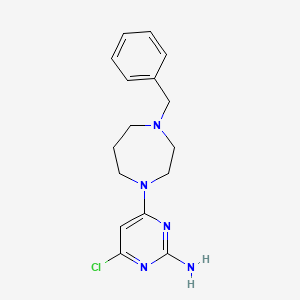
![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)

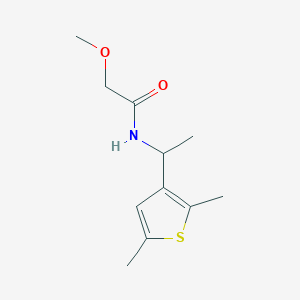
![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
